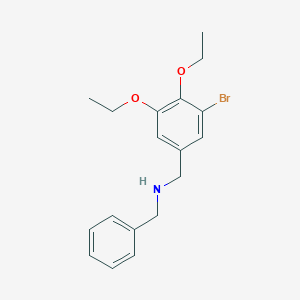![molecular formula C13H16N4OS B283472 4-(2-Allyloxy-benzylamino)-5-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B283472.png)
4-(2-Allyloxy-benzylamino)-5-methyl-4H-[1,2,4]triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Allyloxy-benzylamino)-5-methyl-4H-[1,2,4]triazole-3-thiol, also known as ABT, is a chemical compound that belongs to the family of triazoles. This molecule has been studied extensively in recent years due to its potential applications in various scientific research fields. The aim of
Wissenschaftliche Forschungsanwendungen
4-(2-Allyloxy-benzylamino)-5-methyl-4H-[1,2,4]triazole-3-thiol has shown potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. 4-(2-Allyloxy-benzylamino)-5-methyl-4H-[1,2,4]triazole-3-thiol has been reported to exhibit antitumor, antiviral, and antifungal activities. In addition, 4-(2-Allyloxy-benzylamino)-5-methyl-4H-[1,2,4]triazole-3-thiol has been shown to inhibit the activity of various enzymes, including tyrosinase, xanthine oxidase, and acetylcholinesterase. 4-(2-Allyloxy-benzylamino)-5-methyl-4H-[1,2,4]triazole-3-thiol has also been reported to have anti-inflammatory and antioxidant properties.
Wirkmechanismus
The mechanism of action of 4-(2-Allyloxy-benzylamino)-5-methyl-4H-[1,2,4]triazole-3-thiol is not fully understood. However, studies have suggested that 4-(2-Allyloxy-benzylamino)-5-methyl-4H-[1,2,4]triazole-3-thiol may exert its biological activity by inhibiting the activity of specific enzymes or by interfering with cellular signaling pathways. For example, 4-(2-Allyloxy-benzylamino)-5-methyl-4H-[1,2,4]triazole-3-thiol has been shown to inhibit the activity of tyrosinase, which is involved in melanin production. 4-(2-Allyloxy-benzylamino)-5-methyl-4H-[1,2,4]triazole-3-thiol has also been reported to inhibit the replication of the influenza virus by interfering with viral RNA synthesis.
Biochemical and physiological effects:
4-(2-Allyloxy-benzylamino)-5-methyl-4H-[1,2,4]triazole-3-thiol has been shown to have various biochemical and physiological effects. For example, 4-(2-Allyloxy-benzylamino)-5-methyl-4H-[1,2,4]triazole-3-thiol has been reported to reduce the production of reactive oxygen species, which are known to be involved in the development of various diseases, including cancer and neurodegenerative disorders. 4-(2-Allyloxy-benzylamino)-5-methyl-4H-[1,2,4]triazole-3-thiol has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis, which is a programmed cell death mechanism.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-Allyloxy-benzylamino)-5-methyl-4H-[1,2,4]triazole-3-thiol has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. 4-(2-Allyloxy-benzylamino)-5-methyl-4H-[1,2,4]triazole-3-thiol is also relatively inexpensive compared to other compounds with similar biological activities. However, 4-(2-Allyloxy-benzylamino)-5-methyl-4H-[1,2,4]triazole-3-thiol has some limitations for lab experiments. For example, 4-(2-Allyloxy-benzylamino)-5-methyl-4H-[1,2,4]triazole-3-thiol has low solubility in water, which can make it difficult to use in some experiments. In addition, 4-(2-Allyloxy-benzylamino)-5-methyl-4H-[1,2,4]triazole-3-thiol may exhibit some toxicity at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 4-(2-Allyloxy-benzylamino)-5-methyl-4H-[1,2,4]triazole-3-thiol. One potential direction is to investigate the potential of 4-(2-Allyloxy-benzylamino)-5-methyl-4H-[1,2,4]triazole-3-thiol as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Another direction is to study the mechanism of action of 4-(2-Allyloxy-benzylamino)-5-methyl-4H-[1,2,4]triazole-3-thiol in more detail to gain a better understanding of its biological activity. Further optimization of the synthesis method of 4-(2-Allyloxy-benzylamino)-5-methyl-4H-[1,2,4]triazole-3-thiol may also be necessary to improve the yield and purity of the compound.
Synthesemethoden
The synthesis of 4-(2-Allyloxy-benzylamino)-5-methyl-4H-[1,2,4]triazole-3-thiol involves the reaction of 2-allyloxybenzaldehyde and 4-amino-5-methyl-1,2,4-triazole-3-thiol in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis of 4-(2-Allyloxy-benzylamino)-5-methyl-4H-[1,2,4]triazole-3-thiol has been optimized over the years to improve the yield and purity of the compound.
Eigenschaften
Molekularformel |
C13H16N4OS |
|---|---|
Molekulargewicht |
276.36 g/mol |
IUPAC-Name |
3-methyl-4-[(2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H16N4OS/c1-3-8-18-12-7-5-4-6-11(12)9-14-17-10(2)15-16-13(17)19/h3-7,14H,1,8-9H2,2H3,(H,16,19) |
InChI-Schlüssel |
ORQJREZNZGFASY-UHFFFAOYSA-N |
SMILES |
CC1=NNC(=S)N1NCC2=CC=CC=C2OCC=C |
Kanonische SMILES |
CC1=NNC(=S)N1NCC2=CC=CC=C2OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B283390.png)
![N-[2-(difluoromethoxy)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B283393.png)
![(3-Bromo-4-ethoxy-5-methoxybenzyl)[4-(4-morpholinyl)phenyl]amine](/img/structure/B283394.png)


![N-{4-[(3,5-dichloro-2-methoxybenzyl)amino]-2-methoxyphenyl}pentanamide](/img/structure/B283397.png)
![N-{4-[(3,5-dichloro-2-methoxybenzyl)amino]phenyl}pentanamide](/img/structure/B283399.png)
![2-(3,4-dimethoxyphenyl)-N-[[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]ethanamine](/img/structure/B283400.png)
![2-(2-Bromo-6-ethoxy-4-{[(3-pyridinylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B283401.png)
![N-[4-(benzyloxy)-3-ethoxybenzyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine](/img/structure/B283402.png)
![N-(tert-butyl)-2-{4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]-2-ethoxyphenoxy}acetamide](/img/structure/B283403.png)
![N-[4-(benzyloxy)-3-bromo-5-ethoxybenzyl]-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B283407.png)
![N-[4-(allyloxy)-3-bromo-5-methoxybenzyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B283408.png)
![2-(2-Bromo-6-ethoxy-4-{[(3-ethoxypropyl)amino]methyl}phenoxy)acetamide](/img/structure/B283410.png)